The Strategic Core: A Technical Guide to (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
The Strategic Core: A Technical Guide to (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the scaffolds that have garnered significant attention are conformationally restricted heterocyclic systems. (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, a chiral bicyclic compound, has emerged as a cornerstone building block for the synthesis of sophisticated therapeutic candidates. Its rigid structure offers a precise three-dimensional arrangement of functional groups, enabling enhanced target binding and improved pharmacological profiles.
This technical guide provides an in-depth exploration of the core properties, synthesis, and applications of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile scaffold in their research and development endeavors. The discussion herein is grounded in established scientific principles and supported by peer-reviewed literature, offering both theoretical insights and practical, field-proven methodologies.
I. Physicochemical and Structural Properties
(1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a BOC-protected azabicyclic compound. The bicyclo[2.2.1]heptane core imparts significant conformational rigidity, a highly desirable trait in rational drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The presence of the oxygen atom at the 2-position and the nitrogen atom at the 5-position makes this scaffold a "bridged morpholine." This structural feature allows it to serve as a valuable morpholine isostere, offering a similar spatial arrangement of heteroatoms but with a distinct and more rigid geometry.[1] This can be instrumental in navigating intellectual property landscapes and improving drug-like properties.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 905306-11-8 | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Varies; typically a solid | - |
| Solubility | Soluble in common organic solvents | - |
| Sensitivity | Moisture sensitive | [3] |
| InChI Key | UETGVFOVBKMLPQ-YUMQZZPRSA-N | [4] |
Note: Specific quantitative data such as melting point and boiling point are not consistently reported in public literature and may vary based on purity. Researchers should refer to the certificate of analysis from their specific supplier.
II. Synthesis and Manufacturing: A Chirally-Defined Pathway
The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core is a testament to elegant synthetic strategy, typically commencing from a readily available chiral precursor to ensure stereochemical fidelity. The most common and efficient route utilizes L-hydroxyproline as the starting material.
Causality Behind the Synthetic Strategy
The core principle of the synthesis is an intramolecular cyclization. Starting with trans-4-hydroxy-L-proline ensures the desired (1S,4S) stereochemistry in the final bicyclic product. The hydroxyl group at the C4 position and the carboxylic acid at the C2 position (after suitable modification) are the key functional handles that participate in the crucial ring-forming step. The nitrogen of the pyrrolidine ring must be protected to prevent unwanted side reactions and to influence the reactivity of the other functional groups. While the target molecule utilizes a tert-butyloxycarbonyl (Boc) group, other protecting groups like the benzyloxycarbonyl (Cbz) group have also been successfully employed in the synthesis of the core scaffold.[1]
Visualizing the Synthetic Workflow
Caption: Figure 1: Generalized Synthetic Workflow
Detailed Experimental Protocol: Synthesis of the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold
This protocol is a representative synthesis of the core scaffold, adapted from literature procedures.[1] The final N-Boc protection step to yield the title compound is a standard procedure.
-
Step 1: N-Protection of trans-4-Hydroxy-L-proline.
-
Dissolve trans-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of water and dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium hydroxide, to adjust the pH.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
-
-
Step 2: Reduction of the Carboxylic Acid.
-
Dissolve the N-protected amino acid from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as borane-dimethyl sulfide complex (BMS), dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully with methanol at 0 °C.
-
Remove the solvent under reduced pressure to obtain the corresponding alcohol, (2S,4R)-1-tert-butyl 2-(hydroxymethyl)pyrrolidine-4-ol.
-
-
Step 3: Activation of the Primary Hydroxyl Group.
-
Dissolve the diol from Step 2 in an anhydrous solvent such as dichloromethane (DCM) or THF, along with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the mixture to 0 °C.
-
Add an activating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), portion-wise.
-
Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.
-
Perform an aqueous workup to isolate the activated intermediate.
-
-
Step 4: Intramolecular Cyclization.
-
Dissolve the activated intermediate from Step 3 in a suitable solvent like THF or methanol.
-
Add a base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction, quench any excess base, and remove the solvent.
-
Purify the crude product using column chromatography to yield the final (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
-
III. Applications in Medicinal Chemistry
The true value of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its application as a versatile building block in drug discovery. Its rigid, stereochemically defined structure provides a reliable platform for the development of novel therapeutics.
A. A Conformationally Restricted Morpholine Isostere
Morpholine is a common heterocycle in many approved drugs, valued for its favorable properties including metabolic stability and aqueous solubility. However, its conformational flexibility can be a drawback. The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a rigid morpholine isostere, locking the relative positions of the nitrogen and oxygen atoms.[1] This conformational constraint can lead to:
-
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements in an optimal conformation for target binding, the entropic cost of binding is reduced.
-
Improved Pharmacokinetic Properties: The rigid bicyclic structure can influence properties such as membrane permeability and metabolic stability.
-
Novel Intellectual Property: Replacing a flexible morpholine with this rigid analogue can create novel chemical entities with distinct properties.
Caption: Figure 2: Isosteric Relationship
B. Scaffold for Constrained GABA Analogues
The 2-oxa-5-azabicyclo[2.2.1]heptane framework serves as an excellent platform for synthesizing backbone-constrained analogues of γ-aminobutyric acid (GABA).[2][5] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogues, such as pregabalin and baclofen, are important drugs for treating epilepsy, neuropathic pain, and spasticity.[2]
By incorporating the GABA pharmacophore onto the rigid bicyclic scaffold, it is possible to create novel analogues with restricted conformations. This can lead to subtype-selective receptor modulation and potentially improved therapeutic windows with fewer side effects. A versatile synthetic approach allows for the introduction of various substituents at the C-3 position, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[2][5]
IV. Spectroscopic Characterization
Definitive structural confirmation of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate relies on standard spectroscopic techniques. While specific spectral data should be confirmed for each batch, representative data from the literature provides a baseline for characterization.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | Characteristic signals for the bicyclic protons and the tert-butyl group are expected. Due to the rigid nature of the scaffold, distinct chemical shifts and coupling constants for the bridgehead and bridge protons are observed. The nine protons of the Boc group typically appear as a sharp singlet around 1.4-1.5 ppm. |
| ¹³C NMR | Resonances corresponding to the carbons of the bicyclic core, the carbonyl of the carbamate, and the quaternary and methyl carbons of the Boc group are expected. For instance, the quaternary carbon of the Boc group typically appears around 80 ppm. |
| Mass Spec (HRMS) | High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₁₀H₁₇NO₃. The calculated m/z for [M+H]⁺ is 200.1281, and for [M+Na]⁺ is 222.1101. |
Note: NMR chemical shifts are dependent on the solvent used. The data presented here are for illustrative purposes. Researchers should consult relevant publications or their own analytical data for precise characterization.
V. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[2][3]
-
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.
-
VI. Conclusion
(1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its inherent rigidity, chiral nature, and function as a morpholine isostere provide a powerful platform for designing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The well-established synthetic routes from inexpensive chiral starting materials further enhance its appeal for both small-scale discovery and larger-scale development campaigns. As the demand for novel, three-dimensionally complex scaffolds continues to grow, the importance of (1S,4S)-tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in the drug discovery arsenal is set to increase.
References
-
Garsi, J.-B., Guggari, S., Deis, T., Ma, M., & Hanessian, S. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261–11273. Available from: [Link]
-
PubMed. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. Available from: [Link]
- BLD Pharm. (n.d.). Safety Data Sheet for tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available from: (A representative SDS link, as direct linking is not feasible).
-
Alichem. (n.d.). tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Available from: [Link]
-
ResearchGate. (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Available from: [Link]
-
Deng, Y., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Journal of Chemistry. Available from: [Link]
